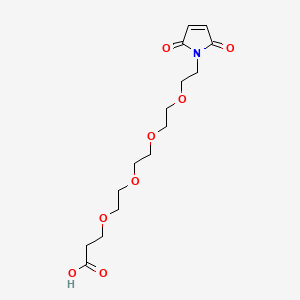

Mal-PEG4-Acid

Overview

Description

Mal-PEG4-Acid is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .

Molecular Structure Analysis

The molecular formula of Mal-PEG4-Acid is C15H23NO8 . The molecular weight is 345.35 .Chemical Reactions Analysis

The maleimide group in Mal-PEG4-Acid reacts specifically with a thiol group to form a covalent C-S bond . This enables the bioconjugation with a thiol-bearing molecule .Physical And Chemical Properties Analysis

Mal-PEG4-Acid has a molecular weight of 345.35 . It is soluble in DCM and water . The product is stored at -20°C and protected from light .Scientific Research Applications

-

Drug Delivery

- Mal-PEG4-Acid is used in the field of drug delivery . It improves water solubility, prolongs the half-life, and reduces drug immunogenicity and toxicity in drug delivery applications . The maleimide functional group reacts with sulfhydryl groups via Michael addition reaction, and the propionic acid functional group reacts with free amines to form amide bonds .

- The outcomes obtained would be improved drug delivery, with the drug having a longer half-life and reduced toxicity .

-

PEGylation and Conjugation of Proteins

- Mal-PEG4-Acid is used in the PEGylation and conjugation of proteins . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

- The outcomes obtained would be improved protein functionality, with the protein having a longer half-life and reduced immunogenicity .

-

PEGylation and Conjugation of Peptides

- Mal-PEG4-Acid is used in the PEGylation and conjugation of peptides . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

- The outcomes obtained would be improved peptide functionality, with the peptide having a longer half-life and reduced immunogenicity .

-

PEGylation and Conjugation of Antibodies

- Mal-PEG4-Acid is used in the PEGylation and conjugation of antibodies . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

- The outcomes obtained would be improved antibody functionality, with the antibody having a longer half-life and reduced immunogenicity .

-

PEG-Modified Functional Coatings of Nanoparticles

- Mal-PEG4-Acid is used in the PEG-modified functional coatings of nanoparticles . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

- The outcomes obtained would be improved nanoparticle functionality, with the nanoparticle having a longer half-life and reduced toxicity .

-

PEG-Modified Functional Coatings of Microparticles

- Mal-PEG4-Acid is used in the PEG-modified functional coatings of microparticles . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

- The outcomes obtained would be improved microparticle functionality, with the microparticle having a longer half-life and reduced toxicity .

-

Synthesis of PROTACs

- Mal-PEG4-Acid is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

- The outcomes obtained would be the successful synthesis of PROTACs, which can selectively degrade target proteins .

-

Bioconjugation

-

Surface Modification

-

Chemical Biology

- Mal-PEG4-Acid can be used in chemical biology . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

- The outcomes obtained would be the successful completion of experiments, which can contribute to our understanding of biological systems .

-

Material Science

- Mal-PEG4-Acid can be used in material science . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

- The outcomes obtained would be the successful study of materials, which can contribute to our understanding of material properties .

-

Nanotechnology

- Mal-PEG4-Acid can be used in nanotechnology . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

- The outcomes obtained would be the successful application of nanotechnology, which can contribute to advancements in various fields .

-

Synthesis of PROTACs

- Mal-PEG4-Acid is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

- The outcomes obtained would be the successful synthesis of PROTACs, which can selectively degrade target proteins .

-

Bioconjugation

-

Surface Modification

-

Chemical Biology

- Mal-PEG4-Acid can be used in chemical biology . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

- The outcomes obtained would be the successful completion of experiments, which can contribute to our understanding of biological systems .

-

Material Science

- Mal-PEG4-Acid can be used in material science . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

- The outcomes obtained would be the successful study of materials, which can contribute to our understanding of material properties .

-

Nanotechnology

- Mal-PEG4-Acid can be used in nanotechnology . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

- The outcomes obtained would be the successful application of nanotechnology, which can contribute to advancements in various fields .

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO8/c17-13-1-2-14(18)16(13)4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(19)20/h1-2H,3-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFZSOVKVDCKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG4-Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)